molecular formula C12H17NO2 B15315808 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one

2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one

Cat. No.: B15315808
M. Wt: 207.27 g/mol
InChI Key: MBUCJBJHBCQLLP-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one is a synthetic cathinone derivative characterized by a propan-1-one backbone substituted with an amino group at the β-carbon and a phenyl ring bearing 2-methoxy, 4-methyl, and 5-methyl substituents. Structurally, it belongs to the β-keto-amphetamine (cathinone) class, which shares similarities with amphetamines but includes a ketone functional group.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one

InChI

InChI=1S/C12H17NO2/c1-7-5-10(12(14)9(3)13)11(15-4)6-8(7)2/h5-6,9H,13H2,1-4H3

InChI Key

MBUCJBJHBCQLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4,5-dimethylbenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s phenyl ring substitutions (2-methoxy, 4,5-dimethyl) differentiate it from other cathinones and amphetamines. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Phenyl Substituents Backbone Pharmacological Class Key Properties/Effects
2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one 2-methoxy, 4,5-dimethyl Cathinone Synthetic stimulant Hypothesized stimulant effects
2-(Methylamino)-1-(2,4,5-trimethylphenyl)-1-propanone 2,4,5-trimethyl Cathinone Designer drug Increased lipophilicity; unstudied effects
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (DOB) 4-bromo, 2,5-dimethoxy Phenethylamine Hallucinogen Potent serotonergic activity; long duration
PMA (2-amino-1-(4-methoxyphenyl)propane) 4-methoxy Amphetamine Stimulant/entactogen High toxicity; associated with fatalities
MMDA (2-amino-1-(2-methoxy-4,5-methylenedioxyphenyl)propane) 2-methoxy, 4,5-methylenedioxy Amphetamine Psychedelic Serotonergic activity; moderate hallucinogen

Pharmacological and Toxicological Insights

  • Receptor Interactions: The 2-methoxy group in the target compound may enhance affinity for serotonin receptors, as seen in MMDA . However, the absence of methylenedioxy (common in psychedelics) and the presence of dimethyl groups likely shift activity toward dopamine/norepinephrine systems, typical of cathinones. Compared to DOB (a phenethylamine), the β-keto group in cathinones like the target compound may reduce blood-brain barrier penetration but prolong metabolic half-life .
  • Toxicity: PMA, a 4-methoxy-substituted amphetamine, is notorious for severe hyperthermia and fatalities due to serotonin syndrome . Methylamino derivatives (e.g., 2,4,5-TMMC ) may exhibit higher lipophilicity, increasing tissue accumulation and toxicity risks.
  • Metabolism :

    • Methoxy and methyl groups are typically metabolized via cytochrome P450 enzymes, producing hydroxylated or demethylated metabolites. The 4,5-dimethyl substituents in the target compound might slow oxidative metabolism compared to halogenated analogs like DOB .

Legal and Regulatory Status

  • However, analogs like MMDA and PMA are regulated under drug laws due to psychoactive properties .
  • Structural similarity to 2,4,5-TMMC (a designer cathinone) suggests it could fall under analog legislation in jurisdictions banning substituted cathinones .

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